molecular formula C15H17ClN2O2 B2763076 2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 477887-54-0

2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole

Cat. No.: B2763076
CAS No.: 477887-54-0
M. Wt: 292.76
InChI Key: DIZJQGMLZSNNDB-RQZCQDPDSA-N
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Description

2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structural features, which include a chloro substituent, an oxime ester, and a methyl group on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the indole core, which can be synthesized via Fischer indole synthesis or other established methods.

    Chlorination: The indole core is then chlorinated at the 2-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Oxime Formation: The next step involves the formation of the oxime group. This is achieved by reacting the chlorinated indole with hydroxylamine hydrochloride in the presence of a base.

    Esterification: Finally, the oxime is esterified with 2,2-dimethylpropanoic acid (pivalic acid) using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. Indole derivatives are known to exhibit a wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Medicine

In medicine, compounds similar to 2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole are investigated for their potential therapeutic applications. They may serve as lead compounds in drug discovery programs aimed at developing new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxime ester group can undergo hydrolysis, releasing the active oxime or acid, which can then exert its effects on the target pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-methyl-1H-indole: Lacks the oxime ester group, making it less versatile in terms of chemical reactivity.

    3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole: Lacks the chloro substituent, which may affect its biological activity and chemical properties.

    2-chloro-3-(hydroxymethyl)-1-methyl-1H-indole:

Uniqueness

The presence of both the chloro substituent and the oxime ester group in 2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole makes it unique

Biological Activity

2-Chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole (CAS No. 477887-54-0) is a synthetic compound that belongs to the indole family, known for its diverse biological activities. This article explores the compound's biological properties, focusing on its antitumor activity, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C15H17ClN2O2
  • Molar Mass : 292.76 g/mol
  • Boiling Point : 424.1 ± 55.0 °C (predicted)
  • Density : 1.18 ± 0.1 g/cm³ (predicted)

Antitumor Activity

Research indicates that compounds related to 2-chloroindoles exhibit significant antitumor properties. A study involving a series of substituted indole derivatives demonstrated that several compounds were active against various human cancer cell lines, showing growth inhibition with GI(50) values ranging from -5.32 to -7.27 . Notably, the most potent derivatives were evaluated for their ability to inhibit cell cycle progression in adenocarcinoma cell lines, indicating their potential as anticancer agents.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineGI(50) Value
Compound AHT29-5.32
Compound BMDA-MB-435-6.00
Compound COVCAR-3-7.27

The mechanism by which 2-chloroindole derivatives exert their antitumor effects involves the induction of apoptosis and cell cycle arrest. In particular, studies have shown that these compounds can block cells in mitosis, preventing further proliferation . The introduction of specific substituents in the indole structure enhances their potency and selectivity against tumor cells.

Apoptotic Pathways

Recent findings suggest that related indole compounds may activate apoptotic pathways by modulating key proteins involved in cell survival and death. For instance, compounds demonstrated increased levels of caspase-3 and Bax while decreasing anti-apoptotic Bcl-2 protein levels, indicating a shift towards apoptosis in treated cells .

Case Study 1: Efficacy Against Breast Cancer

A detailed investigation into the efficacy of a derivative similar to this compound showed significant activity against breast cancer cell line MDA-MB-435. The compound exhibited a GI(50) value lower than that of vincristine, a standard chemotherapeutic agent .

Case Study 2: Selectivity in Ovarian Cancer

Another study focused on ovarian cancer cell line OVCAR-3 revealed that specific derivatives not only inhibited growth but also displayed selective toxicity towards cancerous cells compared to normal cells, suggesting a promising therapeutic index .

Properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)14(19)20-17-9-11-10-7-5-6-8-12(10)18(4)13(11)16/h5-9H,1-4H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZJQGMLZSNNDB-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)ON=CC1=C(N(C2=CC=CC=C21)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)O/N=C/C1=C(N(C2=CC=CC=C21)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320816
Record name [(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477887-54-0
Record name [(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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